N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE
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Overview
Description
N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[5,1-b][1,3]oxazine core with a sulfamoylphenyl group, which contributes to its distinctive chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of the compound N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE is the SARS-CoV-2 main protease (Mpro) enzyme . This enzyme plays a vital role in viral replication, making it a critical target for developing new COVID-19 drugs .
Mode of Action
The compound interacts with the SARS-CoV-2 Mpro enzyme, exhibiting good binding affinity . The binding energy scores range from -7.33 kcal/mol to -6.54 kcal/mol . The top-ranked compounds had lower HOMO–LUMO energy difference (ΔE) than the standard drug Nirmatrelvir . This highlights the potential and relevance of charge transfer at the molecular level .
Biochemical Pathways
The compound affects the biochemical pathway of viral replication by inhibiting the SARS-CoV-2 Mpro enzyme . This inhibition disrupts the replication of the virus, thereby potentially reducing the severity of the infection .
Pharmacokinetics
The compound was subjected to in silico analysis, including lipinski’s rule and admet prediction .
Result of Action
The result of the compound’s action is the potential inhibition of SARS-CoV-2 replication . By binding to and inhibiting the Mpro enzyme, the compound could potentially reduce the severity of COVID-19 .
Action Environment
The action environment of the compound can influence its efficacy and stability. More research is required to confirm the antiviral efficacy of these compounds in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of a sulfamoylphenyl derivative with a suitable pyrazole precursor. This intermediate is then subjected to cyclization to form the oxazine ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green chemistry principles, such as conducting reactions at room temperature and using environmentally friendly solvents like ethanol . The process may also involve purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-SULFAMOYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE include other heterocyclic compounds with sulfamoylphenyl groups, such as:
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
- N-(4-sulfamoylphenyl)-1,3,4-oxadiazole-2-carboxamide
Uniqueness
What sets this compound apart is its unique combination of a pyrazolo[5,1-b][1,3]oxazine core with a sulfamoylphenyl group. This structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications. Additionally, its potential biological activity, particularly as an enzyme inhibitor, further distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-(4-sulfamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c14-22(19,20)10-4-2-9(3-5-10)15-13(18)11-8-12-17(16-11)6-1-7-21-12/h2-5,8H,1,6-7H2,(H,15,18)(H2,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUZHQVBOQVCMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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